molecular formula C24H30N2O2 B5021141 N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide

N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide

Cat. No.: B5021141
M. Wt: 378.5 g/mol
InChI Key: HDVMMDCMWXHSGF-HMAPJEAMSA-N
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Description

N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an isobutylamino group, a carbonyl group, and a vinyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the carbonylation reaction, which is an atom-efficient method to convert substrates into valuable α,β-unsaturated carbonylated products . The reaction conditions often include the use of catalysts and specific reagents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale carbonylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other α,β-unsaturated carbonyl compounds, such as:

  • N-(1-((Isobutylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide
  • N-(1-((Isobutylamino)carbonyl)-2-(4-ethylphenyl)vinyl)-4-methylbenzamide

Uniqueness

N-(1-((Isobutylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-16(2)15-25-24(28)22(14-19-8-12-20(13-9-19)17(3)4)26-23(27)21-10-6-18(5)7-11-21/h6-14,16-17H,15H2,1-5H3,(H,25,28)(H,26,27)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVMMDCMWXHSGF-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)C(C)C)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)C(C)C)/C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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